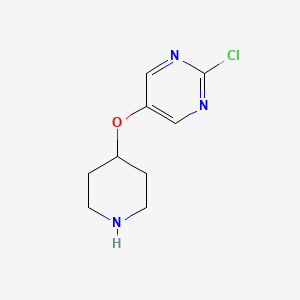
2-Chloro-5-(piperidin-4-yloxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(piperidin-4-yloxy)pyrimidine is a chemical compound with the molecular formula C10H13ClN2O It is a pyrimidine derivative, which means it contains a six-membered ring with two nitrogen atoms at positions 1 and 3
Métodos De Preparación
The synthesis of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine typically involves multiple steps. One common method starts with 2-chloropyrimidine as the initial material. The synthesis proceeds through a series of reactions, including bromination, coupling, elimination, and catalytic hydrogenation . Here is a detailed synthetic route:
Bromination: 2-chloropyrimidine is reacted with bromine in acetic acid to form 2-bromopyrimidine.
Coupling: The brominated product is then coupled with N-benzyl piperidine ketone in tetrahydrofuran to form an intermediate.
Elimination: The intermediate undergoes an elimination reaction in the presence of hydrogen chloride in ethanol.
Catalytic Hydrogenation: Finally, the product is subjected to catalytic hydrogenation using palladium on carbon in methanol to yield this compound.
Análisis De Reacciones Químicas
2-Chloro-5-(piperidin-4-yloxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed conditions and products are not extensively documented.
Coupling Reactions: It can participate in coupling reactions with various reagents to form more complex molecules.
Common reagents used in these reactions include bromine, hydrogen chloride, palladium on carbon, and various solvents like acetic acid, tetrahydrofuran, ethanol, and methanol .
Aplicaciones Científicas De Investigación
2-Chloro-5-(piperidin-4-yloxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to its biological activity, including potential anti-inflammatory and antimicrobial properties
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine involves its interaction with specific molecular targets. For instance, it has been studied for its potential to act as an agonist for G-protein-coupled receptors, which play a crucial role in various physiological processes . The compound’s effects are mediated through pathways involving these receptors, leading to changes in cellular signaling and function.
Comparación Con Compuestos Similares
2-Chloro-5-(piperidin-4-yloxy)pyrimidine can be compared with other pyrimidine derivatives and piperidine-containing compounds:
Pyrimidine Derivatives: Compounds like 2,4-diamino-6-piperidinopyrimidine (minoxidil) share structural similarities but differ in their functional groups and applications.
Piperidine Derivatives: Other piperidine-containing compounds, such as those used in pharmaceuticals, may have different substituents on the piperidine ring, leading to variations in their biological activity and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H12ClN3O |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
2-chloro-5-piperidin-4-yloxypyrimidine |
InChI |
InChI=1S/C9H12ClN3O/c10-9-12-5-8(6-13-9)14-7-1-3-11-4-2-7/h5-7,11H,1-4H2 |
Clave InChI |
DTORHBRHNVYBQS-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1OC2=CN=C(N=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol](/img/structure/B11716934.png)
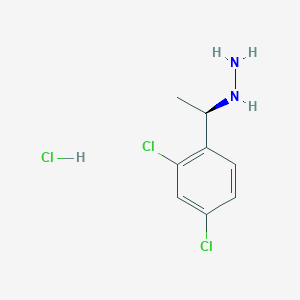

![N-[4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11716955.png)
![(1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11716956.png)
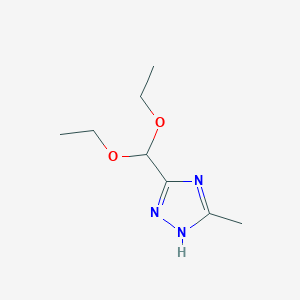
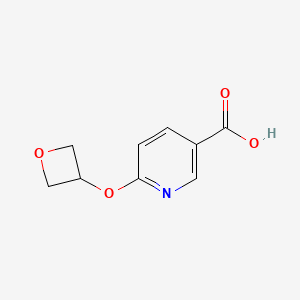
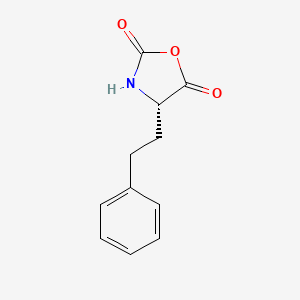
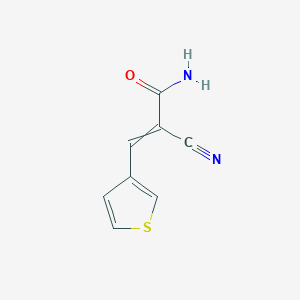


![Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate](/img/structure/B11716998.png)
![(3S)-3,5a,9-trimethyl-2H,3H,3aH,4H,5H,5aH,8H,9bH-naphtho[1,2-b]furan-2,8-dione](/img/structure/B11717005.png)
![1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B11717011.png)
